molecular formula C16H14BrNO B8434696 1-(3-Bromo-4-methoxy-benzyl)-1H-indole

1-(3-Bromo-4-methoxy-benzyl)-1H-indole

Cat. No. B8434696
M. Wt: 316.19 g/mol
InChI Key: IMCJFQSTVLBIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08791267B2

Procedure details

A solution of indole (250 mg, 2.14 mmol) in DMF (15 mL) was cooled in an ice bath. To this solution was added sodium hydride (64.3 mg, 2.68 mmol), followed by 2-Bromo-4-bromomethyl-1-methoxy-benzene (500 mg, 1.79 mmol). The reaction was warmed to room temperature and stirred overnight. To the reaction was added saturated aqueous ammonium chloride (75 mL) and the layers separated. The organic extract was washed with saturated aqueous ammonium chloride (2×75 mL), water (3×75 mL) and brine (50 mL). The extract was dried over sodium sulfate, and the solvent removed under reduced pressure. To residue was purified by flash silica gel column chromatography eluting with 1:3 hexanes: dichloromethane to give the title compound (I-107, X═CH) (490 mg, 87% yield) which was taken into further reactions.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
64.3 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
87%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[H-].[Na+].[Br:12][C:13]1[CH:18]=[C:17]([CH2:19]Br)[CH:16]=[CH:15][C:14]=1[O:21][CH3:22].[Cl-].[NH4+]>CN(C=O)C.ClCCl>[Br:12][C:13]1[CH:18]=[C:17]([CH:16]=[CH:15][C:14]=1[O:21][CH3:22])[CH2:19][N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
64.3 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)CBr)OC
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with saturated aqueous ammonium chloride (2×75 mL), water (3×75 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
To residue was purified by flash silica gel column chromatography
WASH
Type
WASH
Details
eluting with 1:3 hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(CN2C=CC3=CC=CC=C23)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.